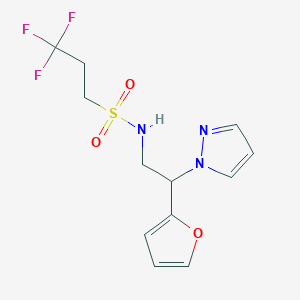![molecular formula C12H10F2N2O2 B2980852 (2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide CAS No. 1394802-91-5](/img/structure/B2980852.png)
(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.).
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic or inorganic chemistry.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under different conditions.Scientific Research Applications
Chemistry and Biochemistry Applications
- Acrylamide Research : Acrylamide, a compound structurally related to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", has been extensively studied for its chemistry, biochemistry, and safety. It is used to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The formation of acrylamide in foods during processing and its potential health effects, including neurotoxicity and carcinogenicity, are areas of significant research interest (Friedman, 2003).
Environmental Science Applications
- Antimicrobial Compounds from Cyanobacteria : Cyanobacterial compounds, including those structurally related to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", show promising antimicrobial activities against multidrug-resistant bacteria, fungi, and mycobacteria. This highlights the potential of such compounds in addressing antibiotic resistance and developing new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Analytical and Detection Applications
- Biosensor Development : The compound's structural characteristics may facilitate the development of biosensors for detecting acrylamide and related compounds in processed foods. This application is crucial for monitoring food safety, given acrylamide's potential health risks (Pundir, Yadav, & Chhillar, 2019).
Polymer Science Applications
- Polyamide Thin Film Composite Membranes : Adjustments in sublayers of polyamide thin film composite membranes, potentially involving compounds like "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", can tailor the membranes for desalination applications, both in reverse osmosis and forward osmosis processes. This is key to improving water flux, salt rejection, and resistance to fouling and chlorination (Xu et al., 2017).
Toxicity and Health Impact Studies
- Toxicity Studies : Understanding the toxicity of compounds structurally similar to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide" is crucial for assessing their environmental and health impacts. Studies on acrylamide have shown potential neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, emphasizing the need for thorough evaluation of related compounds (Keramat, Lebail, Prost, & Jafari, 2011).
Safety And Hazards
Researchers would also study the compound’s toxicity and potential hazards. This could involve both in vitro tests (for example, seeing if the compound kills cells in a petri dish) and in vivo tests (for example, studying the compound’s effects in animals).
Future Directions
Finally, based on all the above information, researchers would suggest future directions for research. This could involve suggesting potential applications for the compound, or further studies to better understand its properties.
Please note that these are general steps and the specific details would depend on the nature of the compound and the focus of the research. For a specific compound like “(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide”, you would need to consult the scientific literature or a subject matter expert. If you have access to a university library or a professional researcher, they might be able to help you find more specific information. I hope this general information is helpful!
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-11(14)7-18-10-3-1-8(2-4-10)5-9(6-15)12(16)17/h1-5,11H,7H2,(H2,16,17)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGGKDEOCQNBR-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

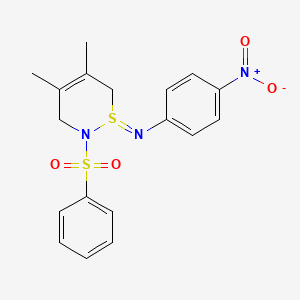
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)
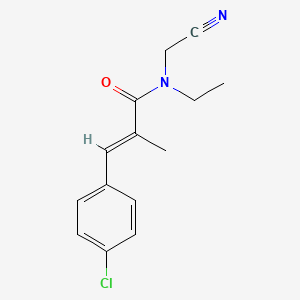
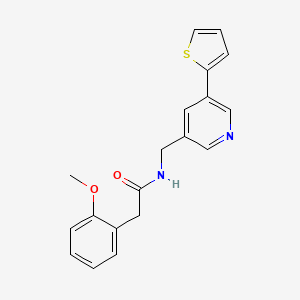
![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)


![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
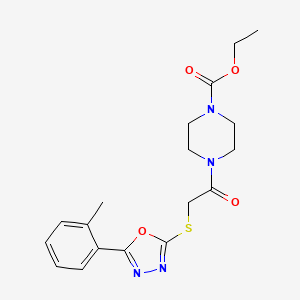
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

